molecular formula C9H9NO2 B11918455 6-Amino-4-hydroxy-indan-1-one

6-Amino-4-hydroxy-indan-1-one

Cat. No.: B11918455
M. Wt: 163.17 g/mol
InChI Key: NQYHZLVVNUHXRX-UHFFFAOYSA-N
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Description

6-Amino-4-hydroxy-indan-1-one is a compound belonging to the indanone family, which is characterized by a fused bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-hydroxy-indan-1-one typically involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides . This reaction is often carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes cyclization to form the indanone core.

Industrial Production Methods: Industrial production of this compound may involve the use of high-intensity ultrasound or microwave irradiation to enhance reaction rates and yields . These non-conventional techniques offer advantages in terms of reaction efficiency and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-hydroxy-indan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products:

    Oxidation: Formation of 6-amino-4-oxo-indan-1-one.

    Reduction: Formation of 6-amino-4-hydroxy-indan-1-ol.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 6-Amino-4-hydroxy-indan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity . This interaction can disrupt key biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    5-Hydroxy-1-indanone: Shares a similar core structure but lacks the amino group.

    6-Hydroxy-1-indanone: Similar structure but with a hydroxyl group at a different position.

    4-Amino-1-indanone: Similar structure but with the amino group at a different position.

Uniqueness: 6-Amino-4-hydroxy-indan-1-one is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

6-amino-4-hydroxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H9NO2/c10-5-3-7-6(9(12)4-5)1-2-8(7)11/h3-4,12H,1-2,10H2

InChI Key

NQYHZLVVNUHXRX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)N)O

Origin of Product

United States

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